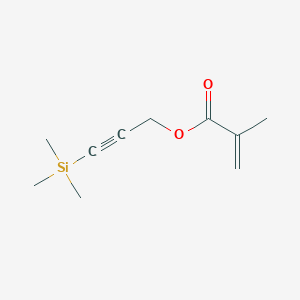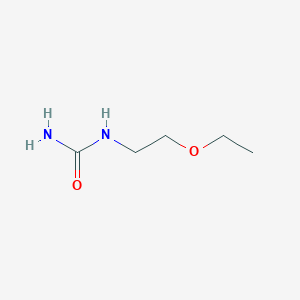
Tert-Butyl (4-Bromo-2,3-Dihydro-1H-Inden-1-Yl)Carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl (4-Bromo-2,3-Dihydro-1H-Inden-1-Yl)Carbamate: is a synthetic organic compound that belongs to the class of carbamates It features a tert-butyl group attached to a carbamate moiety, which is further connected to a 4-bromo-2,3-dihydro-1H-inden-1-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tert-Butyl (4-Bromo-2,3-Dihydro-1H-Inden-1-Yl)Carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-2,3-dihydro-1H-indene, which can be obtained through bromination of 2,3-dihydro-1H-indene.
Carbamate Formation: The 4-bromo-2,3-dihydro-1H-indene is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in the 4-bromo-2,3-dihydro-1H-inden-1-yl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.
Oxidized and Reduced Products: The compound can be converted into oxidized or reduced forms, depending on the specific reaction conditions.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Tert-Butyl (4-Bromo-2,3-Dihydro-1H-Inden-1-Yl)Carbamate can be used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: The compound may be investigated for its potential pharmacological properties, including its ability to interact with biological targets.
Industry:
Materials Science:
作用機序
The mechanism of action of Tert-Butyl (4-Bromo-2,3-Dihydro-1H-Inden-1-Yl)Carbamate is not well-documented. as a carbamate, it may interact with biological targets through the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of specific effects.
類似化合物との比較
Tert-Butyl (4-Bromo-2,3-Dihydro-1H-Inden-1-Yl)Carbamate: This compound is unique due to the presence of the 4-bromo-2,3-dihydro-1H-inden-1-yl group.
Tert-Butyl (4-Bromo-1H-Inden-1-Yl)Carbamate: A similar compound lacking the dihydro moiety.
Tert-Butyl (4-Chloro-2,3-Dihydro-1H-Inden-1-Yl)Carbamate: A related compound with a chlorine atom instead of bromine.
Uniqueness: The presence of the 4-bromo-2,3-dihydro-1H-inden-1-yl group in this compound imparts unique chemical properties, such as reactivity and potential biological activity, distinguishing it from other similar compounds.
特性
IUPAC Name |
tert-butyl N-(4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-8-7-9-10(12)5-4-6-11(9)15/h4-6,12H,7-8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHIZLGGWIWOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6592512.png)
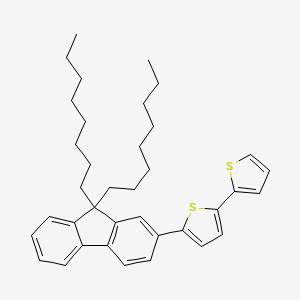
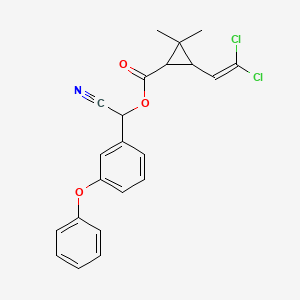


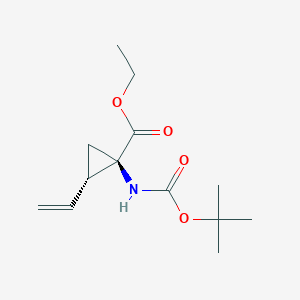

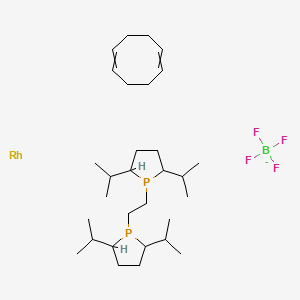
![7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B6592569.png)
